

# discovery and development of plecanatide as a therapeutic agent

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Discovery and Development of Plecanatide

#### **Abstract**

Plecanatide (marketed as Trulance®) is a second-in-class guanylate cyclase-C (GC-C) agonist approved for the treatment of chronic idiopathic constipation (CIC) and irritable bowel syndrome with constipation (IBS-C) in adults. Developed as a synthetic analog of the endogenous human peptide uroguanylin, plecanatide utilizes a targeted, luminal-acting mechanism to stimulate intestinal fluid secretion and accelerate transit. Its design as a uroguanylin analog is intended to replicate the physiological activity of the native peptide. This guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development, and key experimental protocols that defined the therapeutic profile of plecanatide.

#### **Discovery and Design**

The development of plecanatide was founded on understanding the physiological roles of the endogenous peptides guanylin and uroguanylin, which regulate intestinal fluid and electrolyte balance by activating the GC-C receptor. Plecanatide is a 16-amino acid synthetic peptide that is a structural analog of human uroguanylin. It is thought to replicate the activity of human uroguanylin by binding to and activating GC-C receptors in the epithelial lining of the gastrointestinal mucosa in a pH-sensitive manner. In preclinical models, plecanatide demonstrated a binding potency eight times that of uroguanylin.



#### **Mechanism of Action**

Plecanatide is an agonist of guanylate cyclase-C (GC-C) and acts locally on the luminal surface of intestinal epithelial cells. Its mechanism of action involves the following steps:

- Receptor Binding: Plecanatide and its active metabolite bind to GC-C receptors on intestinal epithelial cells.
- cGMP Production: This binding activates GC-C, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), thereby increasing intracellular cGMP concentrations.
- CFTR Activation: The elevated intracellular cGMP stimulates the cystic fibrosis transmembrane conductance regulator (CFTR) ion channel.
- Ion and Fluid Secretion: Activation of CFTR results in the secretion of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions into the intestinal lumen. This creates an osmotic gradient that draws water into the lumen, increasing intestinal fluid.
- Improved Transit: The increased fluid softens the stool and accelerates gastrointestinal transit, alleviating the symptoms of constipation.

In animal models of visceral pain, plecanatide was also found to reduce abdominal muscle contractions, suggesting an anti-nociceptive effect, though the exact mechanism for this is not fully elucidated.





Click to download full resolution via product page

Caption: Plecanatide's Guanylate Cyclase-C signaling pathway.

#### **Pharmacokinetics**

Plecanatide is minimally absorbed and has negligible systemic availability following oral administration. Consequently, standard pharmacokinetic parameters like half-life and maximum concentration cannot be calculated as plasma concentrations of the drug and its active metabolite are below the limit of quantitation after a 3 mg oral dose.

- Metabolism: Plecanatide is metabolized within the gastrointestinal tract to an active
  metabolite through the loss of its terminal leucine moiety. Both the parent drug and the
  metabolite are then proteolytically degraded into smaller peptides and amino acids within the
  intestinal lumen.
- Distribution: Given its minimal absorption, plecanatide is expected to have minimal tissue distribution. It exhibits little to no binding to human serum albumin or human  $\alpha$ -1-acid glycoprotein.
- Excretion: Human excretion studies have not been conducted.

### **Clinical Development**

The efficacy and safety of plecanatide were established in large, randomized, double-blind, placebo-controlled Phase III clinical trials for both CIC and IBS-C.

### **Chronic Idiopathic Constipation (CIC)**

Two pivotal Phase III trials (Study 1 and Study 2) evaluated plecanatide in over 1,775 adult patients meeting modified Rome III criteria for CIC. Patients were randomized to receive 3 mg or 6 mg of plecanatide or a placebo once daily for 12 weeks. The primary endpoint was the percentage of "durable overall responders," defined as patients having at least three complete spontaneous bowel movements (CSBMs) per week and an increase of at least one CSBM from baseline for the same week, for at least 9 of the 12 treatment weeks and at least 3 of the last 4 weeks.

Table 1: Efficacy of Plecanatide in Phase III CIC Trials (12 Weeks)



| Endpoint                                                                  | Study 1                    | Study 2                    |
|---------------------------------------------------------------------------|----------------------------|----------------------------|
| Primary Endpoint: Durable<br>Overall CSBM Responders                      |                            |                            |
| Placebo                                                                   | 10.2%                      | 12.8%                      |
| Plecanatide 3 mg                                                          | 21.0% (p<0.001 vs placebo) | 20.1% (p=0.004 vs placebo) |
| Plecanatide 6 mg                                                          | 19.5% (p<0.001 vs placebo) | 20.0% (p=0.004 vs placebo) |
| Secondary Endpoint: Mean<br>Weekly CSBM Frequency<br>Change from Baseline |                            |                            |
| Placebo                                                                   | +1.2                       | N/A                        |
| Plecanatide 3 mg                                                          | +2.5 (p<0.001 vs placebo)  | N/A                        |

| Plecanatide 6 mg | +2.2 (p<0.001 vs placebo) | N/A |

Note: Data presented is based on reported results from separate publications of the pivotal trials.

# Irritable Bowel Syndrome with Constipation (IBS-C)

Similarly, two Phase III trials (Study 3 and Study 4) assessed plecanatide's efficacy in over 2,100 adult patients with IBS-C. The primary endpoint was the percentage of "overall responders," defined as patients who met both stool frequency and abdominal pain responder criteria in the same week for at least 6 of the 12 treatment weeks.

Table 2: Efficacy of Plecanatide in Phase III IBS-C Trials (12 Weeks)



| Endpoint                                | Study 3 (n=699)               | Study 4 (n=754)               | Integrated Analysis           |
|-----------------------------------------|-------------------------------|-------------------------------|-------------------------------|
| Primary Endpoint:<br>Overall Responders |                               |                               |                               |
| Placebo                                 | 17.8%                         | 14.2%                         | 16.0%                         |
| Plecanatide 3 mg                        | 30.2% (p<0.001 vs<br>placebo) | 21.5% (p=0.009 vs<br>placebo) | 25.6% (p<0.001 vs<br>placebo) |

| Plecanatide 6 mg | 29.5% (p<0.001 vs placebo) | 24.0% (p<0.001 vs placebo) | 26.7% (p<0.001 vs placebo) |

Note: Data presented is based on reported results from separate publications of the pivotal trials and a subsequent integrated analysis.

#### **Safety and Tolerability**

Across all Phase III trials for both indications, plecanatide was well-tolerated. As a minimally absorbed drug, it demonstrated an excellent safety profile with no evidence of systemic side effects. The most common adverse event was diarrhea.

Table 3: Incidence of Diarrhea in Phase III Plecanatide Trials

| Indication       | Placebo | Plecanatide 3 mg | Plecanatide 6 mg |
|------------------|---------|------------------|------------------|
| CIC (Integrated) | 1.3%    | 5.9%             | 5.7%             |

| IBS-C (Integrated) | 1.0% | 4.3% | 4.0% |

Severe diarrhea was reported in 0.6% of plecanatide-treated patients in CIC trials compared to 0.3% of placebo patients. Discontinuation due to diarrhea was infrequent.

# Experimental Protocols In Vitro Guanylate Cyclase-C (GC-C) Activation Assay



This assay is crucial for determining the potency of GC-C agonists like plecanatide by measuring the production of the second messenger, cGMP.

Objective: To quantify the concentration of intracellular cGMP in a human colonic cell line following stimulation with plecanatide.

#### Methodology:

- Cell Culture: Human T84 colon carcinoma cells are cultured to confluence in a suitable medium (e.g., a 1:1 mixture of Dulbecco's Modified Eagle's Medium and Ham's F-12 medium supplemented with fetal bovine serum and antibiotics).
- Incubation: Confluent cell monolayers are washed with a buffered saline solution (e.g., Hanks' Balanced Salt Solution). The cells are then incubated with various concentrations of plecanatide (or a vehicle control) for a specified period (e.g., 30 minutes) at 37°C. A phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) is typically included to prevent cGMP degradation.
- Cell Lysis: The reaction is terminated by aspirating the incubation medium and adding a lysis buffer (e.g., 0.1 M HCl or a buffer containing detergents) to release the intracellular contents.
- cGMP Measurement: The concentration of cGMP in the resulting cell lysates is quantified using a validated competitive enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.
- Data Analysis: A dose-response curve is generated by plotting the cGMP concentration against the logarithm of the plecanatide concentration. The EC<sub>50</sub> value (the concentration of plecanatide that elicits 50% of the maximal response) is calculated from this curve to determine the compound's potency. Plecanatide demonstrated an EC<sub>50</sub> value of 1.9 x 10<sup>-7</sup> mol/L in such an assay.

# **Regulatory Approval and Development Workflow**

Plecanatide, under the brand name Trulance, was first approved by the U.S. Food and Drug Administration (FDA) on January 19, 2017, for the treatment of adults with CIC. Subsequently, on January 26, 2018, the FDA approved a second indication for the treatment of IBS-C in adults.





Click to download full resolution via product page



 To cite this document: BenchChem. [discovery and development of plecanatide as a therapeutic agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569135#discovery-and-development-of-plecanatide-as-a-therapeutic-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com